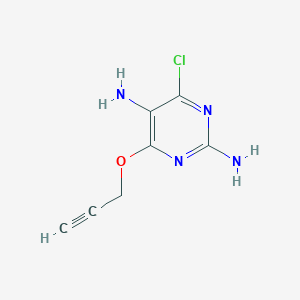
1-Methyl-1H-imidazol-3-iumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-imidazol-3-ium chloride is a type of organic compound known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of 1-Methyl-1H-imidazol-3-ium chloride involves the reaction of 1,3-dimethylimidazolium with o-phthaloyl chloride under solvent-free conditions at 140 °C . After the reaction, the reaction mixture is cooled to room temperature, and then 1,4-dioxane is added to the reaction system to precipitate the target molecule .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-imidazol-3-ium chloride consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
1-Methyl-1H-imidazol-3-ium chloride is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities . It is used in the Diels−Alder Reaction .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazol-3-ium chloride is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 1-Methyl-1H-imidazol-3-iumchlorid mit Fokus auf einzigartige Anwendungen in verschiedenen Bereichen:
Ionenflüssigkeit und nicht-derivatisierendes Lösungsmittel für Cellulose
This compound wird als Ionenflüssigkeit eingesetzt, die als nicht-derivatisierendes Lösungsmittel für Cellulose dient. Diese Anwendung ist im Bereich der Polymerchemie von Bedeutung, da sie die Auflösung und Verarbeitung von Cellulose unterstützt und die Herstellung verschiedener Cellulose-basierter Materialien mit wünschenswerten Eigenschaften ermöglicht .
Weichmacher für Biopolymere
Es findet auch Anwendung als Weichmacher für Biopolymere wie Maisstärke. Als Weichmacher verbessert es die Flexibilität und reduziert die Sprödigkeit von Biopolymermaterialien, was für die Entwicklung nachhaltiger und umweltfreundlicher Plastikalternativen entscheidend ist .
Fester Biopolymerelektrolyt
Die Verbindung wird bei der Entwicklung fester Biopolymerelektrolyte verwendet. Diese Elektrolyte sind wesentliche Bestandteile von Festkörperbatterien und anderen elektrochemischen Geräten und tragen zu Fortschritten in der Energiespeichertechnologie bei .
Synthese von Funktionsmolekülen
Imidazol-Derivate, einschließlich this compound, sind Schlüsselkomponenten bei der Synthese von Funktionsmolekülen, die in verschiedenen alltäglichen Anwendungen eingesetzt werden. Die regiogesteuerte Synthese von substituierten Imidazolen ist ein Bereich der aktiven Forschung mit Implikationen in der medizinischen Chemie und Materialwissenschaft .
Heterogene Katalyse
Ein neuartiges di-kationisches Derivat von 1-Methyl-1H-imidazol-3-ium wurde synthetisiert und auf sein Potenzial als heterogener Katalysator in 1,3-dipolaren Cycloadditionsreaktionen untersucht. Diese katalytische Aktivität ist entscheidend für die regioselektive Synthese von 1,4-disubstituierten-1,2,3-Triazolen, die wertvolle Verbindungen in der Pharmazeutik sind .
Grüner und recycelbarer Katalysator
Die Verbindung wurde verwendet, um einen grünen und recycelbaren Katalysator auf Basis von nanostrukturierter Ionenflüssigkeit (NIL) zu entwickeln. Solche Katalysatoren sind wichtig für nachhaltige Chemiepraktiken, da sie gewonnen und wiederverwendet werden können, ohne gefährliche Abfälle zu erzeugen .
Thermo Fisher Scientific RSC Publishing Springer Link Springer Link
Safety and Hazards
1-Methyl-1H-imidazol-3-ium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Zukünftige Richtungen
1-Methyl-1H-imidazol-3-ium chloride is a key component to functional molecules that are used in a variety of everyday applications . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it has a broad range of chemical and biological properties, making it a promising compound for future research and applications .
Wirkmechanismus
Target of Action
1-Methyl-1H-imidazol-3-ium chloride, also known as 1-Methylimidazole, is a small molecule that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .
Mode of Action
It is known that it interacts with its targets, leading to changes in their function
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
as reported in the literature .
Action Environment
It acts as a plasticizer for cornstarch and finds application as a solid biopolymer electrolyte . It is also known to be moisture sensitive .
Biochemische Analyse
Biochemical Properties
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole has a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This could potentially influence its interactions with biomolecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-1H-imidazol-3-ium chloride involves the reaction of 1-methylimidazole with hydrochloric acid.", "Starting Materials": [ "1-methylimidazole", "hydrochloric acid" ], "Reaction": [ "Add 1-methylimidazole to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain 1-Methyl-1H-imidazol-3-ium chloride" ] } | |
CAS-Nummer |
23187-14-6 |
Molekularformel |
C4H7ClN2 |
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI-Schlüssel |
RYKANBBWRLXVDN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CNC=C1.[Cl-] |
Kanonische SMILES |
CC1=CN=CN1.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]-](/img/structure/B1654381.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)